molecular formula C18H17FN4O B2664820 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899943-35-2

3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2664820
CAS No.: 899943-35-2
M. Wt: 324.359
InChI Key: OMZNMRLQBUKOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the formation of the triazine core. One common approach is to react a suitable triazine precursor with 3,4-dimethylaniline and 4-fluorobenzyl chloride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triazine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the substituents on the triazine ring.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazine core and various substituents make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for interactions with various biomolecules.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylaniline: : A simpler aromatic amine with similar structural features.

  • 4-Fluorobenzyl chloride: : A halogenated benzyl compound used in various chemical reactions.

  • Triazine derivatives: : Other triazine-based compounds with different substituents.

Uniqueness

3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine core with specific substituents, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-3-8-15(9-12(11)2)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNMRLQBUKOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.